tert-Butyl (2-(3-cyanophenyl)propan-2-yl)carbamate
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Overview
Description
tert-Butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanophenyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is conducted at room temperature, making it a convenient and efficient synthetic route.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It serves as a model compound to investigate the interactions of carbamates with enzymes and receptors.
Medicine: In medicinal chemistry, tert-butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate is explored for its potential pharmacological properties. It is studied for its ability to interact with specific molecular targets and pathways, which may lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals. Its unique reactivity makes it valuable for the production of specialized compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and cyanophenyl groups contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl N-methylcarbamate: Another carbamate compound with a different substituent.
Phenyl carbamate: A related compound with a phenyl group instead of a cyanophenyl group.
Uniqueness: tert-Butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl N-[2-(3-cyanophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-15(4,5)12-8-6-7-11(9-12)10-16/h6-9H,1-5H3,(H,17,18) |
InChI Key |
YSNSSUYYTYWYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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